Antifungal protein 5
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ITCGQVTSQVAGCLSYLQRGGAPAPXXXXGIRNLXXMA |
Origin of Product |
United States |
Discovery, Diversity, and Origin of Antifungal Proteins
Methodologies for Isolation and Purification of Antifungal Proteins
The isolation and purification of antifungal proteins are critical steps for their characterization and potential application. A common initial step involves precipitating crude proteins from a culture supernatant. nih.govscienceasia.org Ammonium sulfate (B86663) precipitation is a widely used method for this purpose. nih.govscienceasia.orgjptcp.comresearchgate.net This is often followed by dialysis to remove the salt. nih.gov
Subsequent purification typically employs various chromatography techniques. biotechrep.ir Ion exchange chromatography, using resins like DEAE-cellulose, separates proteins based on their net charge. nih.govscienceasia.orgresearchgate.net Gel filtration chromatography, with matrices such as Bio-Gel P-100 or Sephadex G-100, is then used to separate proteins based on their size. nih.govscienceasia.orgresearchgate.net High-performance liquid chromatography (HPLC) can be used to assess the purity of the final protein fraction. nih.gov
The molecular mass of the purified protein is often determined using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov Techniques like thin-layer chromatography (TLC) bioautography can be employed to screen for and identify the active antifungal compounds within a mixture. biotechrep.ir
Natural Sources and Distribution of Antifungal Proteins
Antifungal proteins are ubiquitous in nature, found in plants, fungi, bacteria, and animals.
Plants have evolved a sophisticated defense system that includes the production of a variety of antifungal proteins and peptides. researchgate.nete-jmi.org These proteins are found in various plant tissues, including seeds, leaves, and flowers. nih.gov
Some notable examples of plant-derived antifungal proteins include:
Pathogenesis-related (PR) proteins : First identified in tobacco, these proteins are induced in response to pathogen attack and are also found in tomato, maize, rice, barley, and wheat. pdfdrive.to
Defensins : These are small, cysteine-rich proteins found in a wide array of plants like radish, tobacco, and Dahlia merckii (Dm-AMP1). nih.govnih.gov
Lipid Transfer Proteins (LTPs) : These have been isolated from species such as barley, maize, wheat, and onion. nih.gov
Other sources of plant antifungal proteins include stinging nettle (Urtica dioica), pumpkin, and the European spindle (Euonymus europaeus).
Table 1: Examples of Plant-Derived Antifungal Proteins
| Protein Family/Name | Example Source(s) |
|---|---|
| Pathogenesis-Related (PR) Proteins | Tobacco, Tomato, Maize, Rice, Barley, Wheat pdfdrive.to |
| Plant Defensins (e.g., Dm-AMP1) | Dahlia merckii, Radish, Tobacco nih.govnih.gov |
| Lipid Transfer Proteins (LTPs) | Barley, Maize, Wheat, Onion nih.gov |
| Other Antifungal Proteins | Urtica dioica, Pumpkin, Euonymus europaeus |
Fungi themselves produce antifungal proteins, likely as a competitive mechanism against other fungal species. These are typically small, cationic, cysteine-rich proteins that are highly stable. researchgate.netfrontiersin.org
Key examples from fungi include:
Aspergillus giganteus AFP (AgAFP) : One of the first ascomycetous antifungal proteins to be tested for controlling plant diseases. researchgate.net
Penicillium chrysogenum PAF and PAFB : PAF has been extensively studied for its potent inhibitory activity against various pathogenic fungi. researchgate.netresearchgate.net PAFB has shown strong activity against several Penicillium species that cause postharvest decay. researchgate.net
Penicillium expansum PeAfpA : This protein is effective in controlling postharvest diseases in fruits. nih.gov
Penicillium digitatum AfpB : Another AFP with protective effects in plants. nih.gov
Neosartorya fischeri NFAP and NFAP2 : NFAP2 has demonstrated potential in controlling Penicillium decay. researchgate.netnih.gov
Table 2: Examples of Fungal-Derived Antifungal Proteins
| Protein Name | Source Organism | Key Characteristics/Activities |
|---|---|---|
| AFP (Antifungal Protein) | Aspergillus giganteus | Controls plant and postharvest diseases. researchgate.net |
| PAF (Penicillium antifungal protein) | Penicillium chrysogenum | Potent activity against pathogenic fungi. researchgate.netresearchgate.net |
| PAFB | Penicillium chrysogenum | Highly effective against Penicillium species causing fruit decay. researchgate.net |
| PeAfpA | Penicillium expansum | Controls postharvest diseases in fruits. nih.gov |
| AfpB | Penicillium digitatum | Protective effects in plants. nih.gov |
| NFAP2 | Neosartorya fischeri | Potential to control Penicillium decay. researchgate.netnih.gov |
Bacteria are a rich source of antimicrobial compounds, including antifungal proteins and lipopeptides.
Bacillus subtilis : This bacterium is well-known for producing a range of antifungal compounds, most notably the iturin family of cyclic lipopeptides. mdpi.comnih.gov Iturin A, in particular, exhibits strong antifungal properties with low toxicity. mdpi.comresearchgate.net B. subtilis can be isolated from the soil and its antifungal proteins have been purified and characterized. nih.govjptcp.com
Streptomyces tendae : This species produces an antifungal protein known as AFP1.
Pediococcus acidilactici : This lactic acid bacterium is also known to produce antifungal peptides.
Table 3: Examples of Bacterial-Derived Antifungal Proteins/Peptides
| Protein/Peptide | Source Organism |
|---|---|
| Iturin | Bacillus subtilis mdpi.comnih.gov |
| AFP1 | Streptomyces tendae |
| Antifungal peptides | Pediococcus acidilactici |
The innate immune systems of animals, insects, and humans also produce a variety of antifungal proteins and peptides. nih.gov
Human-Derived :
Histatin 5 : A peptide found in human saliva that is effective against Candida albicans. nih.gov
S100A7 (Psoriasin) : A protein involved in the innate immune response of the skin.
Animal-Derived :
Tachystatins : A family of peptides from horseshoe crabs that can bind to chitin (B13524). nih.gov
Penaeidins : A family of peptides from shrimp with broad-spectrum fungicidal activity. nih.gov
Insect-Derived :
Melittin : A major component of bee venom with strong antifungal activity. nih.gov
Thanatin : A peptide isolated from the spined soldier bug (Podisus maculiventris). nih.gov
Table 4: Examples of Animal, Insect, and Human-Derived Antifungal Proteins
| Protein/Peptide | Source |
|---|---|
| Histatin 5 | Human Saliva nih.gov |
| S100A7 (Psoriasin) | Human |
| Tachystatins | Horseshoe Crab nih.gov |
| Penaeidins | Shrimp nih.gov |
| Melittin | Bee Venom nih.gov |
| Thanatin | Spined Soldier Bug (Podisus maculiventris) nih.gov |
Bacterial-Derived Antifungal Proteins (e.g., Bacillus subtilis iturin, Streptomyces tendae AFP1, Pediococcus acidilactici)
Phylogenetic Relationships and Evolutionary Conservation of Antifungal Proteins
The study of the evolutionary relationships of antifungal proteins reveals both conservation and divergence. Fungal cell walls, a primary target for many AFPs, show an evolutionary history that can be traced through the analysis of the enzymes involved in their synthesis. oup.com The components of these walls, such as chitin and glucans, are conserved across many fungal phyla, suggesting that proteins targeting these structures may have ancient origins. asm.org
Within fungal-derived AFPs, phylogenetic analysis has classified them into distinct clades. mdpi.com For example, AFPs from Eurotiomycetes are grouped into four main clades: the PAF clade, the AFP clade (from A. giganteus), the bubble protein (BP) clade, and the NFAP2 clade. nih.gov Despite being in different clades, proteins like PAF and AFP from A. giganteus share sequence identity, suggesting they may have evolved from a common ancestor but diverged over time. mdpi.com
A highly conserved feature in many of these proteins is the γ-core motif, a structural element that has been shown to be crucial for the antifungal activity of P. chrysogenum PAF. frontiersin.org The presence and conservation of this motif across different AFP classes in Eurotiomycetes suggest its evolutionary importance and its potential as a target for designing new antifungal peptides. frontiersin.org The evolutionary distance between fungal species is correlated with the divergence of their cell wall proteins, indicating a co-evolution of fungal defenses and pathogen-targeting proteins. asm.org
Molecular Structure Function Relationships of Antifungal Proteins
Structural Features and Topologies
As a member of the plant nsLTP family, the structure of Antifungal protein 5 is characterized by a compact, globular fold that is remarkably stable. csic.esoup.com This stability is crucial for its function in the harsh extracellular environment where it encounters fungal pathogens. The core structural features are detailed below.
Alpha-Helical Core: The fundamental topology of nsLTPs like AFP5 consists of a bundle of four to five α-helices. ufc.brnih.gov These helices are arranged in a right-handed superhelix, creating a distinctive and conserved three-dimensional scaffold. annualreviews.orgwikipedia.org This all-alpha-type structure is a hallmark of the nsLTP family. annualreviews.org
Hydrophobic Cavity: The arrangement of the α-helical bundle creates a prominent tunnel-like hydrophobic cavity within the protein's interior. annualreviews.orgmdpi.comnih.gov This internal tunnel is the primary site for binding lipid molecules and is a conserved feature across the nsLTP family. mdpi.comnih.gov The size and flexibility of this cavity can vary, allowing the protein to accommodate a range of hydrophobic ligands. csic.es
The table below summarizes the key structural features typical of the nsLTP family, to which this compound belongs.
| Structural Feature | Description | Reference |
| Secondary Structure | Predominantly α-helical (4-5 helices) | ufc.brnih.gov |
| Tertiary Structure | Compact, globular all-alpha fold | annualreviews.org |
| Disulfide Bridges | Four conserved intramolecular bonds | annualreviews.orgnih.gov |
| Conserved Motif | Eight-cysteine motif (8CM domain) | mdpi.com |
| Key Topology | Tunnel-like internal hydrophobic cavity | nih.gov |
Identification and Characterization of Active Sites and Binding Regions
Hydrophobic Stretches and Phospholipid Binding Sites: The most significant binding region is the internal hydrophobic cavity. nih.gov This tunnel is lined with nonpolar amino acid residues, creating an ideal environment for binding and sequestering hydrophobic molecules such as fatty acids and phospholipids (B1166683) from fungal membranes. wikipedia.orgoup.com The ability to bind these lipids is thought to be a key part of the antifungal mechanism, potentially by disrupting the integrity of the fungal cell membrane. nih.govresearchgate.net The outer surface of the protein is hydrophilic, which allows it to remain soluble in the aqueous extracellular space while its hydrophobic core interacts with lipids. wikipedia.org
Cationic Sites: The surfaces of many antifungal nsLTPs are decorated with positively charged (cationic) amino acid residues, such as arginine and lysine. researchgate.net These cationic patches are crucial for the initial electrostatic attraction and interaction with the negatively charged components of fungal cell walls and membranes. researchgate.net This interaction facilitates the subsequent disruption of the membrane. The antifungal activity of AFP5 from Malva parviflora was found to be potent under low salt conditions but drastically reduced in high salt, suggesting that these electrostatic interactions are vital for its function. nih.gov
Ligand Entry and Gating: Studies on homologous nsLTPs have shown that lipid binding is not a simple passive event. Lipids may first interact with a surface-level binding site before being internalized into the main cavity. nih.gov This process can be regulated by flexible loop regions that act as "gates," controlling access to the hydrophobic tunnel. nih.gov
Role of Specific Amino Acid Residues and Motifs in Antifungal Potency
Conserved Cysteine Residues: The eight cysteine residues that form the four disulfide bonds are indispensable. oup.commdpi.com Mutation or reduction of these cysteines leads to a loss of the protein's compact structure, which in turn abolishes its antifungal activity. These bonds provide the structural rigidity necessary for the proper orientation of the active sites. annualreviews.org
Cationic Amino Acids: Specific basic residues play a direct role in the antifungal action. For example, in a study on a rice nsLTP, the replacement of a single arginine residue (Arg46) with a neutral alanine (B10760859) was sufficient to destroy the protein's secondary structure and eliminate its antifungal activity. oup.com This highlights the dual role of such residues in both maintaining structural integrity through salt bridges and directly participating in membrane interactions. oup.com The high density of cationic residues contributes to the protein's ability to permeabilize fungal membranes. researchgate.net
Hydrophobic Residues: The amino acids lining the internal hydrophobic cavity are critical for lipid binding. The specific composition and arrangement of these residues determine the protein's affinity and specificity for different types of lipids, which can influence its effectiveness against different fungal species. mdpi.com
The table below details research findings on key residues in homologous nsLTPs.
| Residue/Motif | Role in Antifungal Potency | Reference |
| Eight Cysteine Motif | Essential for structural stability via four disulfide bonds. | oup.commdpi.com |
| Cationic Residues (e.g., Arginine) | Mediate electrostatic interactions with fungal membranes; contribute to structural stability. | oup.comresearchgate.net |
| Hydrophobic Cavity Residues | Form the lipid-binding site, crucial for sequestering fungal membrane components. | nih.govmdpi.com |
Conformational Dynamics and Their Impact on Biological Activity
The structure of AFP5 is not static; rather, it possesses conformational flexibility that is integral to its biological function, particularly in ligand binding and transfer.
The binding of a lipid ligand is often associated with conformational changes. The hydrophobic cavity can exhibit significant flexibility, expanding its volume to accommodate single or double-chain lipids. csic.es This "breathing" motion is essential for the protein to bind and release its cargo.
Furthermore, molecular dynamics simulations of related nsLTPs reveal that an unstructured C-terminal tail can undergo conformational changes that influence the size of the cavity. mdpi.com The process of a lipid entering the protein can induce a conformational shift. For instance, a lipid molecule may first bind to the protein's surface, triggering a change in a flexible loop that subsequently opens the gate to the internal hydrophobic tunnel, allowing the lipid to enter. csic.esnih.gov This dynamic process suggests a sophisticated mechanism for lipid extraction from membranes, which is likely central to the antifungal action of this compound. nih.gov
Mechanisms of Antifungal Action at the Cellular and Molecular Level
Interactions with Fungal Cell Wall Components
The fungal cell wall, a structure absent in human cells, is a prime target for antifungal agents. geneticsmr.orgfrontiersin.org It is a dynamic and complex matrix composed mainly of polysaccharides like chitin (B13524) and glucans, which are crucial for maintaining cell shape and protecting against osmotic stress. frontiersin.orgplos.orgnih.gov AFPs have evolved sophisticated strategies to compromise this vital barrier by either directly degrading its components or by halting their synthesis. asm.orgresearchgate.net
Certain classes of antifungal proteins possess enzymatic capabilities that allow them to directly break down the structural polymers of the fungal cell wall. asm.orgglycoforum.gr.jp This degradation weakens the cell wall, making the fungus susceptible to lysis due to its high internal turgor pressure. asm.org
Glucan Degradation : Some plant-derived antifungal proteins, such as certain pathogenesis-related (PR) proteins like thaumatin-like proteins (TLPs), exhibit β-1,3-glucanase activity. researchgate.netnih.gov They hydrolyze the β-1,3-glucan backbone, a primary structural component of the cell walls of many fungi. geneticsmr.orgresearchgate.net This enzymatic action is particularly effective at the hyphal tips of filamentous fungi, where the nascent cell wall is more exposed, leading to a weakened structure and cell lysis. asm.org
Chitin Degradation : Another major group of AFPs with degradative activity are chitinases. asm.orgglycoforum.gr.jp These enzymes, which include certain PR-3 proteins from plants, break down chitin, a homopolymer of N-acetylglucosamine that provides rigidity to the cell wall. asm.orgnih.govplos.org By cleaving the β-1,4-linkages in chitin, these proteins disrupt the cell wall's structural integrity. glycoforum.gr.jpasm.org Class I chitinases, which contain a chitin-binding domain, are particularly effective as they can bind strongly to chitin fibers, enhancing their degradative action and ability to inhibit fungal growth. glycoforum.gr.jp
Instead of degrading existing polymers, many AFPs act by inhibiting the enzymes responsible for synthesizing new cell wall components. This blockade of biosynthesis prevents proper cell wall formation and repair, especially during active growth, leading to cell integrity defects and death. asm.orgresearchgate.net
Inhibition of Chitin Synthase : The antifungal protein (AFP) from Aspergillus giganteus has been shown to inhibit chitin synthesis in susceptible fungi. researchgate.netasm.orgtandfonline.com This inhibition is not necessarily due to a lack of chitin content in the fungal cell wall but rather a direct interference with the activity of chitin synthase enzymes. asm.org Studies with mutants have shown that fungi with deletions in certain chitin synthase genes (class III and class V) become less sensitive to AFP, suggesting these enzymes are key targets. nih.govasm.org The interference with chitin synthesis causes significant cell wall stress, triggering compensatory responses like the cell wall integrity (CWI) pathway. nih.govasm.orgfrontiersin.org Other proteins, like hevein (B150373) from the rubber tree, also function by inhibiting chitin synthase. nih.gov
Inhibition of Glucan Synthase : The enzyme (1,3)-β-D-glucan synthase is a critical component in the synthesis of the cell wall's primary structural polymer, β-1,3-glucan. nih.gov While well-known antifungal drugs like echinocandins directly target this enzyme, some killer toxins produced by yeasts also exert their antifungal effect by inhibiting (1,3)-β-glucan synthesis, leading to a destabilized cell wall. nih.govnih.gov The inhibition of this enzyme is a validated and effective antifungal strategy. nih.gov
Table 1: Antifungal Proteins and Their Effects on Fungal Cell Wall Components
| Mechanism | Target | Example Antifungal Protein/Class | Organism Source | Outcome |
|---|---|---|---|---|
| Degradation | β-1,3-glucan | Thaumatin-Like Proteins (PR-2) | Plants (e.g., barley, tomato) | Weakens cell wall, leading to lysis asm.orgnih.gov |
| Degradation | Chitin | Chitinases (PR-3) | Plants, Bacteria | Disrupts cell wall integrity, inhibits growth asm.orgglycoforum.gr.jp |
| Inhibition of Biosynthesis | Chitin Synthase | AFP | Aspergillus giganteus | Inhibits polar growth, causes cell wall stress researchgate.netasm.org |
| Inhibition of Biosynthesis | (1,3)-β-D-glucan Synthase | Yeast Killer Toxins | Yeast | Destabilizes cell wall structure nih.gov |
Degradation of Cell Wall Polymers (e.g., chitin, glucan)
Disruption of Fungal Plasma Membrane Integrity
The plasma membrane is the second critical barrier and a frequent target of antifungal proteins. researchgate.netacademiapublishing.org AFPs can compromise the membrane through various mechanisms, including forming pores, altering its electrical potential, and interacting with specific lipid components. researchgate.netresearchgate.netacademiapublishing.org
A primary mechanism for many AFPs is the permeabilization of the fungal plasma membrane. researchgate.netnih.gov This process involves the protein binding to and inserting into the lipid bilayer, leading to the formation of pores or channels. researchgate.netacademiapublishing.orgfrontiersin.org
Research on the antifungal protein (AFP) from Aspergillus giganteus demonstrates this effect clearly. researchgate.netnih.gov Incubation of sensitive fungi with this AFP leads to rapid membrane permeabilization, which can be detected within minutes. researchgate.net This is evidenced by the uptake of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes. researchgate.netnih.gov Localization experiments confirm that in sensitive fungi, the protein accumulates at the plasma membrane. researchgate.net This disruption leads to a loss of cellular contents and an uncontrolled influx of ions, ultimately causing cell death. researchgate.netacademiapublishing.org While pore formation is a widely accepted model, some studies suggest the effect may also arise from a more general disruption of the membrane structure, described by a "carpet mechanism" where proteins accumulate on and disrupt the lipid bilayer without forming discrete pores. frontiersin.org
Maintaining specific ion gradients and a stable membrane potential is vital for fungal cell viability and signaling. nih.govfrontiersin.org Several antifungal proteins disrupt this delicate balance, leading to fatal consequences. nih.govasm.org
Potassium (K+) Efflux and Hyperpolarization : The antifungal protein PAF from Penicillium chrysogenum has been shown to induce a significant efflux of K+ ions from the fungal cell. asm.org This selective increase in potassium permeability leads to hyperpolarization of the plasma membrane (a more negative internal potential), which disrupts numerous cellular processes. asm.org
Calcium (Ca2+) Influx and Disrupted Signaling : Calcium is a critical second messenger in fungi, and its intracellular concentration is tightly regulated. frontiersin.orgasm.org The protein PAF severely perturbs Ca2+ homeostasis by causing a significant influx of extracellular calcium, leading to a sustained increase in the cytosolic free Ca2+ concentration. asm.org This disruption interferes with normal calcium signaling events, such as those triggered by mechanical or osmotic stress. asm.org The antifungal activity of PAF can be counteracted by high external Ca2+ concentrations, highlighting the central role of calcium disruption in its mode of action. asm.org The antiarrhythmic drug amiodarone, which also has antifungal properties, similarly acts by inducing cytotoxic Ca2+ bursts. nih.gov
The specific lipid composition of the fungal membrane, which differs from that of mammalian cells, provides another layer of targets for AFPs. frontiersin.orgmdpi.com Interactions with specific phospholipids (B1166683), sphingolipids, or the primary fungal sterol, ergosterol, can be crucial for antifungal activity. academiapublishing.orgfrontiersin.orgmdpi.com
Interaction with Phospholipids and Sphingolipids : Antifungal proteins can bind to specific lipid components. For example, the Aspergillus giganteus AFP is thought to promote the aggregation of acidic phospholipid vesicles. researchgate.net Plant defensins are known to interact with specific sphingolipids in the fungal membrane, which can trigger downstream cell death pathways. frontiersin.org The interaction of positively charged AFPs with negatively charged components of the fungal membrane is a key initial step. frontiersin.org
Table 2: Antifungal Protein Interactions with the Fungal Plasma Membrane
| Mechanism | Specific Action | Example Antifungal Protein/Class | Key Findings |
|---|---|---|---|
| Membrane Permeabilization | Pore/Channel Formation | AFP (A. giganteus) | Causes rapid uptake of fluorescent dyes (SYTOX Green), localizes to the plasma membrane of sensitive fungi. researchgate.netnih.gov |
| Alteration of Ion Homeostasis | K+ Efflux / Hyperpolarization | PAF (P. chrysogenum) | Induces K+ leakage, leading to membrane hyperpolarization. asm.org |
| Alteration of Ion Homeostasis | Ca2+ Influx / Disrupted Signaling | PAF (P. chrysogenum) | Causes sustained increase in cytosolic Ca2+, disrupting Ca2+ signaling. asm.org |
| Interaction with Lipids | Binding to Sphingolipids | Plant Defensins | Interaction with specific membrane sphingolipids is required for antifungal activity. frontiersin.org |
| Interaction with Sterols | Modulation by Ergosterol | Syringomycin E | Channel-forming activity is much greater in ergosterol-containing membranes than cholesterol-containing ones. nih.gov |
Alterations in Membrane Potential and Ion Homeostasis (e.g., Ca2+ signaling, K+ channel activity)
Interference with Essential Intracellular Processes
Once inside the fungal cell, antifungal proteins can disrupt fundamental life-sustaining processes, including the synthesis of macromolecules and the maintenance of cellular redox balance.
While not their most commonly cited primary mechanism, some evidence suggests that antifungal proteins can interfere with the synthesis of essential macromolecules. The antifungal protein (AFP) from Aspergillus giganteus, for instance, has been shown to possess the ability to enter fungal cells and target the nucleus. researchgate.net Research indicates that once internalized into the cells of Magnaporthe grisea, AFP binds to both DNA and RNA. researchgate.net This interaction is thought to cause the neutralization and condensation of these nucleic acids, which would consequently inhibit critical cellular functions and ultimately contribute to cell death. researchgate.netfrontiersin.org This nucleic acid-binding capability is facilitated by the protein's oligonucleotide/oligosaccharide-binding (OB) fold. mdpi.com
Some studies have proposed a broader interference with macromolecular synthesis, suggesting that AFPs might inhibit protein synthesis, thereby disrupting cell cycle control. portlandpress.com The release of DNA and RNA from fungal cells upon treatment with antifungal compounds from A. giganteus further points to a disturbance related to these vital components, alongside membrane damage. portlandpress.com However, compared to other mechanisms, the direct enzymatic inhibition of DNA, RNA, or protein synthesis is less characterized for this class of proteins.
A well-documented mechanism of action for several antifungal proteins is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The accumulation of ROS can inflict widespread damage on cellular components, including lipids, proteins, and nucleic acids, leading to a loss of function and integrity. asm.org
The antifungal protein PAF from Penicillium chrysogenum is a notable example, as it has been shown to cause the accumulation of intracellular ROS in sensitive fungi like Aspergillus nidulans. oup.comnih.gov This oxidative stress is a key contributor to its cytotoxic effects. asm.org Similarly, the antifungal protein AfpB from Penicillium digitatum triggers a rapid increase in ROS levels. asm.org Interestingly, in the case of AfpB, ROS generation occurs even at sub-inhibitory concentrations, suggesting that ROS may initially function as signaling molecules in a regulated cell death pathway before becoming toxic at higher concentrations. asm.org The induction of ROS appears to be a common element in the activity of many antifungal agents, contributing significantly to their fungicidal power. asm.org
Antifungal proteins are known to perturb critical intracellular signaling pathways that regulate stress response, growth, and cell wall maintenance in fungi.
Cell Wall Integrity (CWI) Pathway: Several AFPs trigger the CWI pathway, a primary defense mechanism fungi employ to cope with cell wall stress. The antifungal protein from Aspergillus giganteus (AFP, also referred to as AFPNN5353) is a potent inducer of the CWI pathway in fungi like Aspergillus niger. researchgate.netfrontiersin.orgnih.gov This activation leads to a compensatory increase in the synthesis of cell wall components, such as α-1,3-glucan. frontiersin.org This response highlights that the fungus perceives the protein's action as a direct threat to its cell wall. frontiersin.org However, this defensive activation is often insufficient to protect the fungus from the protein's inhibitory effects. mdpi.com
Phosphatidylinositol Metabolism: The metabolism of phosphoinositides, which generates crucial lipid signaling molecules, has also been implicated in the fungal response to AFPs. Studies involving the antifungal protein PeAfpA from Penicillium expansum revealed that phosphatidylinositol metabolism plays a role in the defense strategy of yeast against the protein's effects. researchgate.netfrontiersin.orgresearchgate.net
The following table summarizes the signaling pathways affected by representative antifungal proteins.
| Antifungal Protein | Fungal Source | Affected Signaling Pathway | Fungal Target Organism | Finding |
| AFP | Aspergillus giganteus | Cell Wall Integrity (CWI) | Aspergillus niger | Induces the CWI pathway as a response to cell wall stress. frontiersin.orgnih.gov |
| PAF | Penicillium chrysogenum | cAMP-PKA Signaling | Aspergillus nidulans | Activates the cAMP-PKA signaling cascade. researchgate.netfrontiersin.org |
| PeAfpA | Penicillium expansum | Phosphatidylinositol Metabolism | Saccharomyces cerevisiae | Implicated as part of the yeast's defense mechanism against the protein. researchgate.netfrontiersin.org |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation
Induction of Fungal Programmed Cell Death (PCD) Pathways (e.g., apoptosis-like phenotypes, regulated cell death)
A key feature of the mechanism of many advanced antifungal proteins is their ability to induce programmed cell death (PCD), a controlled, self-initiated process of cellular suicide. This is distinct from necrosis, which is an uncontrolled cell death resulting from acute injury.
The antifungal protein PAF from P. chrysogenum is well-characterized in this regard, having been shown to induce an apoptosis-like phenotype in Aspergillus nidulans. asm.org The hallmarks of this process include the externalization of phosphatidylserine (B164497) on the cell surface, hyperpolarization of the plasma membrane, and the fragmentation of nuclear DNA. asm.org The induction of intracellular ROS is a major stimulus for this apoptotic cascade.
Similarly, the antifungal protein AfpB from Penicillium digitatum triggers a regulated cell death program in its target fungus, a process that follows its internalization into the cell. asm.org The involvement of G-protein signaling has been linked to the cytotoxic and cell-penetrating activities of these AFPs. asm.orgasm.org The ability to actively trigger the fungus's own self-destruction machinery represents a sophisticated and highly effective antifungal strategy. asm.org
Multi-target Mechanisms and Synergistic Interactions with Other Antifungal Agents
The robustness of antifungal proteins often stems from their ability to act on multiple cellular targets, which may also reduce the likelihood of fungi developing resistance. mdpi.com Furthermore, these proteins can exhibit synergistic or additive effects when combined with other antifungal compounds.
The AFP from Aspergillus giganteus is considered a multi-target agent, or a "dirty drug," that inhibits chitin synthesis while also disrupting plasma membrane integrity. mdpi.com Likewise, AfpB from P. digitatum acts on the cell wall, the plasma membrane, and other intracellular components. asm.org
This multi-target nature makes AFPs excellent candidates for combination therapies. Research has demonstrated significant synergistic interactions between AFPs and conventional antifungal drugs.
The Penicillium chrysogenum protein PAF shows a synergistic effect with Amphotericin B against Aspergillus fumigatus in vitro. tandfonline.com
PAF also interacts synergistically or additively with various statins (e.g., lovastatin, simvastatin, rosuvastatin) against pathogenic Zygomycetes. oup.comoup.com
The Penicillium expansum protein PeAfpA displays partial synergistic and additive effects when combined with the fungicides imazalil and thiabendazole , as well as the preservative natamycin . csic.es
Peptides derived from the AfpB protein show positive synergistic interactions when combined. nih.govnih.gov Furthermore, both the AfpB-derived peptides and the PAF protein itself interact synergistically with a small synthetic hexapeptide known as PAF26 . nih.govnih.govfrontiersin.orgresearchgate.net
These interactions can lower the required effective doses of each compound, potentially reducing toxicity and combating resistance. tandfonline.comcsic.es
The table below details some of the documented synergistic interactions.
Table of Synergistic Interactions| Antifungal Protein/Peptide | Interacting Compound | Target Organism(s) | Observed Effect |
|---|---|---|---|
| PAF | Amphotericin B | Aspergillus fumigatus | Synergistic tandfonline.com |
| PAF | Statins (e.g., Lovastatin) | Zygomycetes | Synergistic/Additive oup.comoup.com |
| PeAfpA | Imazalil, Thiabendazole, Natamycin | Mycotoxigenic fungi | Partial Synergistic/Additive csic.es |
| AfpB-derived peptides | Other AfpB-derived peptides | Penicillium digitatum | Synergistic nih.govnih.gov |
| PAF / AfpB peptides | PAF26 (hexapeptide) | P. digitatum, A. niger | Synergistic nih.govfrontiersin.orgresearchgate.net |
| AFP | Cecropin A | Botrytis cinerea | Additive researchgate.net |
Genetic and Biosynthetic Aspects of Antifungal Proteins
Genes Encoding Antifungal Proteins and Their Genomic Organization
The genes encoding small, cysteine-rich antifungal proteins in filamentous ascomycetes, such as Aspergillus and Penicillium species, share a conserved structural organization. researchgate.net Typically, a single fungal genome may contain genes for several distinct AFPs. frontiersin.org For instance, the genomes of Penicillium chrysogenum and Penicillium expansum each harbor three different genes encoding antifungal proteins. frontiersin.org
A common feature of these genes, including afp from Aspergillus giganteus and paf from Penicillium chrysogenum, is the presence of an open reading frame (ORF) that is interrupted by introns. researchgate.netscfbio-iitd.res.inwikipedia.org The ORF is the region of a gene that contains the instructions for building a protein. scfbio-iitd.res.in Genetic characterization has revealed that the genes for AFP and PAF contain an ORF split into exons by two introns. researchgate.net This genomic structure necessitates a splicing mechanism to remove the non-coding introns from the transcribed RNA before the protein can be synthesized.
These genes code for precursor proteins that are larger than the final, active antifungal protein. researchgate.net The precursor protein includes an N-terminal signal peptide, which is typically around 20 amino acids long and directs the protein for secretion out of the fungal cell. nih.govcsic.es Following the signal peptide is a pro-sequence. researchgate.netfrontiersin.org Both the signal peptide and the pro-sequence are cleaved off during the maturation process to yield the final, active protein. researchgate.netfrontiersin.org For example, the afp gene from A. giganteus encodes a 94-amino acid precursor, while the mature, active AFP is only 51 amino acids long. frontiersin.orguniprot.org Similarly, the paf gene from P. chrysogenum encodes a 92-amino acid precursor. uniprot.orguniprot.org
Table 1: Genomic Features of Representative Antifungal Protein Genes
| Feature | Aspergillus giganteus (afp) | Penicillium chrysogenum (paf) | General Characteristics |
|---|---|---|---|
| Precursor Size | 94 amino acids uniprot.org | 92 amino acids uniprot.orguniprot.org | 92-94 amino acids researchgate.net |
| Mature Protein Size | 51 amino acids asm.org | 55 amino acids frontiersin.org | ~50 amino acids frontiersin.org |
| Genomic Structure | Open reading frame with introns researchgate.net | Open reading frame with two introns researchgate.net | ORF interrupted by introns researchgate.net |
| Precursor Components | Signal peptide, pro-sequence, mature protein researchgate.netfrontiersin.org | Signal peptide, pro-sequence, mature protein researchgate.net | Signal peptide and pro-sequence csic.es |
Biosynthetic Pathways of Antifungal Proteins
The biosynthesis of small, cysteine-rich antifungal proteins like AFP and PAF follows the conventional ribosomal protein synthesis pathway. Unlike some other antimicrobial compounds that are synthesized by large enzyme complexes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), these antifungal proteins are direct products of gene translation.
The process begins with the transcription of the AFP gene into messenger RNA (mRNA) within the nucleus. The introns are then removed from the pre-mRNA transcript through splicing to form the mature mRNA. This mRNA is exported to the cytoplasm, where it is translated by ribosomes into a precursor protein.
This precursor protein is synthesized with an N-terminal signal peptide that targets it to the endoplasmic reticulum (ER) for entry into the secretory pathway. pnas.orgplos.org The involvement of the secretory pathway is crucial for the correct folding and processing of the protein. Inside the ER, the protein begins to fold into its characteristic compact structure, a process guided by the formation of disulfide bonds. Following its transit through the Golgi apparatus, the precursor protein is packaged into vesicles and secreted from the cell. The final maturation step, involving the proteolytic cleavage of the signal peptide and the pro-sequence, occurs during or after secretion to release the active antifungal protein. frontiersin.org
Post-Translational Modifications and Their Functional Significance
Post-translational modifications are critical for the structure, stability, and function of antifungal proteins. The most significant of these modifications is the formation of intramolecular disulfide bonds.
Disulfide Bond Formation: Mature antifungal proteins like AFP and PAF are rich in cysteine residues, which form multiple disulfide bridges. asm.orgmdpi.com For instance, PAF has three intramolecular disulfide bonds that stabilize its compact, five-stranded β-barrel structure. frontiersin.orgrcsb.org These bonds are essential for maintaining the protein's tertiary structure, which is crucial for its antifungal activity and confers high stability against proteases, extreme pH, and high temperatures. csic.es AFP from A. giganteus is stabilized by four disulfide bridges. asm.org The specific pairing of these cysteine residues can sometimes be complex, with evidence of isomerism in AFP, meaning different disulfide bond arrangements can exist.
Glycosylation and Mannosylation: While disulfide bond formation is a hallmark of these proteins, other modifications like glycosylation (the addition of sugar chains) or mannosylation (the addition of mannose sugars) are not typically reported as major features for small, cysteine-rich AFPs like the canonical AFP from A. giganteus or PAF from P. chrysogenum. Their stability and function are primarily attributed to their compact, disulfide-stabilized fold.
The functional significance of these modifications is profound. The rigid structure provided by the disulfide bonds is directly linked to the protein's ability to interact with and disrupt the fungal target cell membrane or to enter the cell to exert its effects. asm.org The cationic (positively charged) surface of the protein, a result of its amino acid composition, combined with its stable structure, facilitates its interaction with the negatively charged components of the fungal cell surface. rcsb.org
Regulation of Antifungal Protein Expression and Production
The production of antifungal proteins by filamentous fungi is a tightly regulated process, often triggered by specific environmental cues and developmental stages. The expression of these proteins is not constitutive; instead, it is induced under conditions where competition with other microorganisms is likely.
Studies on Penicillium chrysogenum have shown that the expression of the paf gene is influenced by nutrient availability. Interestingly, while some antifungal compounds are produced under nutrient limitation, the expression of a related protein, PAFB, was found to be triggered by nutrient excess. mdpi.com This suggests a complex regulatory network that allows the fungus to produce different antifungal proteins in response to varying environmental signals.
The regulation of AFP expression is also linked to the fungal life cycle and stress responses. For example, in Aspergillus niger, the expression of the antifungal peptide AnAFP is linked to nutrient-limiting conditions and plays a role in autophagic recycling during asexual development. frontiersin.org Transcriptomic studies of Penicillium expansum have revealed that the production of its antifungal protein, PeAfpA, is associated with massive changes in the expression of genes related to cell wall remodeling, carbohydrate mobilization, and plasma membrane transport. csic.es This indicates that the production of AFPs is part of a broader physiological response to environmental challenges. Furthermore, there appears to be co-regulation among the different afp genes within a single organism, suggesting a coordinated defense strategy. csic.es
Genetic Engineering and Heterologous Expression Systems for Antifungal Protein Production
The potent and specific activity of fungal antifungal proteins makes them attractive candidates for biotechnological applications, including the development of novel antifungal agents and the engineering of disease-resistant crops. To obtain sufficient quantities of these proteins for research and application, genetic engineering and heterologous expression systems are widely used.
Heterologous Expression Systems: Fungal AFPs have been successfully produced in various host organisms. The yeast Pichia pastoris is a commonly used system for producing recombinant AFPs, such as the AFP from Aspergillus giganteus. csic.es This system allows for high-yield production of the protein in a form that is correctly folded and active. The ability to produce both the mature AFP and inactive pro-protein versions in P. pastoris has been instrumental in studying the protein's structure-function relationships. csic.es Other Penicillium species, like P. chrysogenum, have also been engineered to serve as high-yield production systems for their native AFPs. mdpi.com
Genetic Engineering for Crop Protection: A significant application of AFP genes is in the genetic engineering of plants to enhance fungal disease resistance. The afp gene from A. giganteus has been introduced into several crop plants. For example, transgenic olive plants expressing the afp gene showed a degree of enhanced resistance to the root-infecting fungus Rosellinia necatrix. frontiersin.org The level of resistance often correlates with the level of afp gene expression in the plant tissues. frontiersin.org This approach demonstrates the potential of using these fungal genes to protect important agricultural crops from pathogenic fungi.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Antifungal protein from Aspergillus giganteus | AFP |
| Antifungal protein from Penicillium chrysogenum | PAF |
| Antifungal protein from Aspergillus niger | AnAFP |
| Antifungal protein B from Penicillium chrysogenum | PAFB |
| Antifungal protein from Penicillium expansum | PeAfpA |
| a-sarcin | |
| Caspofungin | |
| Amphotericin B | |
| Voriconazole | |
| Chitin (B13524) | |
| Glucan |
Fungal Resistance to Antifungal Proteins
The emergence of fungal strains resistant to conventional antifungal drugs is a growing global health concern, necessitating the exploration of novel therapeutic agents such as antifungal proteins (AFPs). frontiersin.org However, like all antimicrobial agents, the potential for fungi to develop resistance to AFPs is a critical consideration. Fungal populations can adapt to the selective pressure imposed by AFPs through various molecular and genetic mechanisms. researchgate.net Understanding these resistance pathways is crucial for the effective and durable application of AFPs in clinical and agricultural settings.
Biotechnological and Agricultural Applications of Antifungal Proteins
Engineering of Transgenic Plants for Enhanced Fungal Resistance
Genetic engineering offers a powerful tool to enhance the resistance of crop plants to fungal diseases by introducing genes that encode for antifungal proteins. The overexpression of these proteins in transgenic plants can provide a durable and heritable defense mechanism against a variety of phytopathogenic fungi.
One of the key strategies involves the introduction of genes encoding pathogenesis-related (PR) proteins, such as PR-5 proteins (thaumatin-like proteins), which have demonstrated antifungal activity. plos.orgbiotech-ecolo.net For instance, transgenic tobacco plants that constitutively overexpress a rice thaumatin-like protein (a type of PR-5 protein) have shown enhanced resistance to the fungal pathogen Alternaria alternata. cas.cz Similarly, the expression of a Prunus domestica PR-5 protein in transgenic Arabidopsis conferred increased resistance to Alternaria brassicicola. plos.orgnih.gov
The development of transgenic plants expressing these antifungal proteins is a key area of research. europa.eu Scientists have successfully created transgenic plants that produce antifungal proteins, and these plants are currently being evaluated for their enhanced resistance to fungal diseases. europa.eu The process involves isolating the genes for these proteins, inserting them into the plant's genome, and then confirming their expression and effectiveness. europa.eueuropa.eu For example, a patent describes the creation of transgenic plants expressing MtDef5 antifungal proteins, which exhibit a high level of resistance to sensitive fungi. google.com
Furthermore, research has explored the use of antifungal protein genes from various sources, including fungi themselves. The afp gene from Aspergillus giganteus has been used to engineer resistance in several crops, including rice, wheat, and pearl millet, against a broad spectrum of fungal pathogens. frontiersin.org However, the effectiveness can be pathogen-specific, as demonstrated in transgenic olive plants where the afp gene provided enhanced resistance to Rosellinia necatrix but not to Verticillium dahliae. frontiersin.org
Combining different antifungal proteins in transgenic plants can lead to even better resistance. biotech-ecolo.net This approach, known as gene pyramiding, aims to provide a broader spectrum of resistance and reduce the chances of pathogens overcoming the plant's defenses.
Table 1: Examples of Transgenic Plants Engineered with Antifungal Proteins
| Transgenic Plant | Antifungal Protein/Gene | Fungal Pathogen | Outcome | Reference |
| Tobacco | Rice thaumatin-like protein (PR-5) | Alternaria alternata | Enhanced resistance | cas.cz |
| Arabidopsis | Prunus domestica PR-5-1 | Alternaria brassicicola | Enhanced resistance | plos.orgnih.gov |
| Olive | Aspergillus giganteus AFP | Rosellinia necatrix | Enhanced partial resistance | frontiersin.org |
| Various Crops | MtDef5 | Sensitive fungi | High level of resistance | google.com |
| Rice, Wheat, Pearl Millet | Aspergillus giganteus AFP | Various fungal pathogens | Increased tolerance | frontiersin.org |
Application in Crop Protection and Post-Harvest Preservation
Antifungal proteins have shown significant potential as topical treatments for protecting crops in the field and preventing post-harvest decay of fruits and vegetables. Their direct application can inhibit fungal growth and reduce the economic losses caused by spoilage.
The antifungal protein (AFP) from Aspergillus giganteus has been successfully used to control post-harvest diseases. For example, it has been shown to control decay caused by Magnaporthe oryzae in rice and infection by Alternaria alternata in bananas. nih.gov Similarly, the antifungal protein NFAP from Neosartorya fischeri and its derivatives have been demonstrated to protect tomato fruits from the post-harvest pathogen Cladosporium herbarum. frontiersin.org
A study on a thaumatin-like protein (BanTLP) from bananas demonstrated its ability to inhibit the spore germination of Penicillium expansum, a major cause of post-harvest rot in fruits. mdpi.com This highlights the potential of using such proteins as natural food preservatives. mdpi.com The antifungal protein PAFB has also shown promise in controlling post-harvest decay in oranges and apples caused by different Penicillium species. nih.gov
The development of cost-effective production systems for these proteins is crucial for their widespread application. Transient expression in plants like Nicotiana benthamiana has emerged as a promising method for producing bioactive antifungal proteins that can be used directly in crude extracts for crop protection. csic.es
Development as Biocontrol Agents against Phytopathogenic Fungi
Antifungal proteins are being actively investigated and developed as biocontrol agents to manage plant diseases caused by phytopathogenic fungi. This approach offers an environmentally friendly alternative to synthetic chemical pesticides. frontiersin.org
The direct application of purified antifungal proteins or the use of microorganisms that produce these proteins can effectively suppress fungal pathogens. For instance, a protein from the bacterium Pseudomonas protegens has been shown to have a marked fungicidal action against Alternaria and inhibit its spore germination, suggesting its potential as a biocontrol agent for managing plant pathogens in agriculture. nih.gov
The use of fungi that produce antifungal proteins, such as Trichoderma species, is another promising strategy. These fungi are naturally present in many soils and can act as biocontrol agents against a range of phytopathogenic fungi. biotech-ecolo.net The enzymes they produce, like chitinases, can be more effective than plant-derived ones. biotech-ecolo.net
Transgenic plants engineered to produce antifungal proteins are a key component of developing biocontrol strategies. biotech-ecolo.net By expressing these proteins, plants gain an inherent ability to resist fungal attacks. Overexpression of PR-5 proteins in transgenic plants has been shown to enhance disease resistance. plos.org
The potential of antifungal proteins as biocontrol agents is further supported by their ability to inhibit a broad spectrum of plant pathogenic fungi. europa.eu Research is ongoing to screen for new and more effective antifungal proteins from various plant sources to broaden the arsenal (B13267) of biocontrol options. europa.eueuropa.eu
Potential in Food and Feed Preservation to Control Spoilage and Mycotoxin Biosynthesis
Antifungal proteins have significant potential in the food and feed industry to prevent fungal spoilage and the subsequent production of harmful mycotoxins. nih.govresearchgate.net Mycotoxins are toxic secondary metabolites produced by certain fungi that can contaminate food and feed, posing a serious health risk to humans and animals. nih.gov
The application of antifungal proteins can directly inhibit the growth of mycotoxin-producing fungi. nih.gov For example, the antifungal protein PeAfpA from Penicillium expansum has shown significant activity against various mycotoxigenic fungi. csic.es Studies have demonstrated that certain antifungal proteins can reduce the production of mycotoxins, such as patulin, produced by Penicillium expansum. ecronicon.net However, the effect can be complex, and in some cases, the application of an antifungal protein might lead to an increase in toxin production, highlighting the need for careful evaluation. ecronicon.net
Antifungal proteins offer a natural alternative to chemical preservatives for controlling fungal growth in food products. csic.es Their high stability under various conditions, such as a wide range of pH and temperatures, makes them suitable for use in different food matrices. ecronicon.net For instance, a thaumatin-like protein from bananas has been suggested as a potential preservative in the food processing industry due to its inhibitory effect on spoilage fungi. mdpi.com
Protein Engineering for Enhanced Stability, Spectrum, and Potency
Protein engineering techniques are being employed to improve the characteristics of antifungal proteins, aiming to enhance their stability, broaden their spectrum of activity, and increase their potency. These strategies are crucial for developing more effective and commercially viable antifungal agents.
Rational design is a common approach where researchers use their understanding of the protein's structure and function to predict and introduce specific amino acid substitutions. nih.gov For example, by comparing the sequences of an antifungal peptide, cremycin-5, with its non-active relatives, researchers were able to identify key residues and create variants with improved fungicidal potency and stability. nih.govnih.gov Similarly, rational design has been used to enhance the stability and antifungal activity of histatin 5 by modifying sites susceptible to cleavage by fungal enzymes. nih.gov
Another strategy involves creating fusion proteins. For instance, fusing a dermaseptin (B158304) B1 peptide with a chitin-binding domain resulted in a recombinant peptide with high antifungal activity against various plant pathogens. frontiersin.org
Evolution-based strategies have also proven successful. By mimicking natural evolution in the lab, researchers can screen for mutations that lead to improved antifungal properties. An evolution-based strategy was used to improve the antifungal activity of a nematode defensin, Cremycin-5, resulting in a mutant with significantly increased fungicidal potency. nih.govresearchgate.net
The γ-core motif, a conserved region in some antifungal proteins, has been a target for rational design. By modifying this motif in an antifungal protein from Neosartorya fischeri, researchers were able to create peptide derivatives with improved antifungal efficacy and a broader spectrum of activity. acs.org
These protein engineering efforts are paving the way for the development of next-generation antifungal proteins with superior performance for various biotechnological and agricultural applications. nih.gov
Table 2: Engineered Antifungal Proteins and Their Enhanced Properties
| Original Protein/Peptide | Engineering Strategy | Enhanced Properties | Reference |
| Cremycin-5 | Rational design, Alanine (B10760859) scanning mutagenesis | Increased fungicidal potency, higher thermal and serum stability | nih.govnih.gov |
| Histatin 5 | Rational design (amino acid substitutions) | Improved proteolytic stability and antifungal activity | nih.gov |
| Dermaseptin B1 | Fusion with chitin-binding domain | High antifungal activity against plant pathogens | frontiersin.org |
| Neosartorya fischeri AFP | Rational design of γ-core motif | Improved antifungal efficacy and spectrum | acs.org |
Use of Antifungal Proteins as Molecular Probes and Research Tools
Beyond their direct antifungal applications, these proteins also serve as valuable molecular probes and research tools for studying fungal biology and host-pathogen interactions. Their specific interactions with fungal cell components can be exploited to investigate various cellular processes.
For example, the human salivary peptide histatin 5 has been used to study mitochondrial function in Candida albicans. pnas.org Its ability to target and inhibit mitochondrial respiration provides a tool to probe the role of mitochondria in fungal viability and pathogenesis. pnas.org The use of fluorescently labeled histatin 5 can help visualize its uptake and localization within fungal cells, providing insights into its mechanism of action.
Antifungal proteins that interact with specific cell wall components, such as chitin (B13524) or β-glucans, can be used to study the structure and synthesis of the fungal cell wall. nih.gov This information is crucial for understanding fungal growth and for identifying new targets for antifungal drugs.
Furthermore, the expression of antifungal proteins in plants can be used to dissect plant defense pathways. By observing how the expression of a particular antifungal protein affects the plant's response to fungal infection, researchers can gain a better understanding of the complex signaling networks involved in plant immunity. plos.orgnih.gov The induction of antifungal proteins in response to various stimuli also makes them useful markers for studying plant stress responses. biotech-ecolo.net
Advanced Research Methodologies in Antifungal Protein Studies
Structural Biology Techniques for Elucidating Function (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography)
The three-dimensional structures of antifungal proteins provide critical insights into their function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques that have been employed to determine the atomic-level structures of several AFPs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been particularly useful for studying the structure and dynamics of small to medium-sized AFPs in solution, mimicking their native environment. For instance, the solution structure of the antifungal protein (AFP) from Aspergillus giganteus, a 51-residue protein with four disulfide bridges, was determined using NMR. nih.govrcsb.org This revealed a compact β-barrel fold composed of five antiparallel β-strands. nih.gov Similarly, the solution structure of the Penicillium chrysogenum antifungal protein (PAF) was determined using ¹⁵N-labelled protein, which also showed a β-barrel fold. mdpi.com More recently, NMR and molecular dynamics simulations were used to study the calcium-binding properties of PAF, identifying a specific binding site at the C-terminus. plos.org
X-ray Crystallography: While crystallization can be a challenge for some small proteins, X-ray crystallography provides high-resolution structural data. mdpi.com The crystal structure of zeamatin, a PR-5 family antifungal protein, has been solved, offering a detailed view of its architecture. nih.gov In another example, co-crystallization with sulfonato-calix[n]arenes (sclx_n_) enabled the high-resolution crystal structure determination of PAF. unideb.huiucr.org This technique revealed that different sized calixarenes bound to a similar region on the PAF protein. unideb.huiucr.org
These structural studies have been crucial in identifying key motifs, such as the γ-core motif in AFP, which is believed to be essential for its interaction with fungal membranes. asm.org
Table 1: Examples of Antifungal Protein Structures Determined by NMR and X-ray Crystallography
| Antifungal Protein | Organism | Technique | Key Structural Features | PDB ID |
|---|---|---|---|---|
| Antifungal Protein (AFP) | Aspergillus giganteus | NMR | Five antiparallel β-strands forming a compact β-barrel, stabilized by four disulfide bridges. | 1AFP nih.govrcsb.org |
| Penicillium chrysogenum antifungal protein (PAF) | Penicillium chrysogenum | NMR, X-ray Crystallography | β-barrel fold with high structural homology to AFP. mdpi.com | 2KCN (NMR) mdpi.com |
| NFAP | Neosartorya fischeri | NMR | Solution structure determined. | 5OQS rcsb.org |
| Zeamatin (PR-5 protein) | Zea mays | X-ray Crystallography | Member of the thaumatin-like protein family. | Not specified in results |
| CpOsm (Osmotin) | Calotropis procera | X-ray Crystallography | Crystallized in tetragonal and trigonal forms. | Not specified in results |
Molecular and Cellular Biology Approaches (e.g., quantitative proteomics, metabolomics, transcriptional profiling, gene deletion and overexpression studies, advanced microscopy for localization and cellular effects)
A variety of molecular and cellular biology techniques have been employed to investigate the effects of antifungal proteins on fungal cells and to understand the cellular responses they elicit.
Quantitative Proteomics and Metabolomics: These "omics" approaches provide a global view of the changes in protein and metabolite levels in fungal cells upon treatment with AFPs. For example, quantitative proteomics using mTRAQ and ICAT labeling was used to study the effect of histatin 5 on the mitochondrial proteome of Candida albicans. nih.govnih.govacs.org This study revealed that proteins involved in respiratory enzyme complexes were down-regulated, while those involved in genome maintenance and gene expression were up-regulated, suggesting a bioenergetic collapse as a key part of the antifungal mechanism. nih.govnih.govacs.org Proteomic analysis of C. albicans treated with the R-1-R peptide showed upregulation of proteins involved in membrane and cell wall biosynthesis, oxidative stress response, and the mitochondrial respiratory chain. mdpi.com
Transcriptional Profiling: Analyzing changes in gene expression provides insights into the cellular pathways affected by AFPs. A transcriptome meta-analysis of the Aspergillus niger antifungal protein AnAFP revealed that its expression is coordinated with nutrient starvation and autophagy-related genes. plos.org Transcriptional profiling of Penicillium digitatum in response to the antifungal protein AfpB showed altered expression of genes involved in the cell wall integrity pathway. asm.org Similarly, transcriptional profiling of C. albicans response to DNA damaging agents has been used to understand stress response pathways that may be relevant to AFP action. mdpi.com
Gene Deletion and Overexpression Studies: Modifying the expression of specific genes in fungi can help identify those that are crucial for the antifungal activity of AFPs or for the fungus's defense against them. For instance, deleting the HOG1 gene in C. albicans rendered the fungus more sensitive to the cationic peptide histatin 5. nih.gov
Advanced Microscopy for Localization and Cellular Effects: Visualizing the interaction of AFPs with fungal cells is critical for understanding their mode of action. Confocal microscopy with fluorescently labeled AFPs, such as the plant defensins MtDef4 and MtDef5, has been used to track their internalization and subcellular localization in real-time. jove.comresearchgate.net These studies have shown that different defensins can have different trafficking pathways within fungal cells. jove.com Confocal microscopy also revealed that zinc can inhibit the cellular uptake of histatin 5 in C. albicans, keeping the peptide at the cell periphery. biorxiv.org
Table 2: Molecular and Cellular Approaches in Antifungal Protein Research
| Technique | Antifungal Protein/Peptide | Fungal Species | Key Findings |
|---|---|---|---|
| Quantitative Proteomics (mTRAQ, ICAT) | Histatin 5 | Candida albicans | Down-regulation of respiratory proteins, suggesting bioenergetic collapse. nih.govnih.govacs.org |
| Transcriptome Meta-analysis | AnAFP | Aspergillus niger | Expression linked to starvation and autophagy. plos.org |
| Transcriptional Profiling | AfpB | Penicillium digitatum | Altered expression of cell wall integrity pathway genes. asm.org |
| Gene Deletion | Histatin 5 | Candida albicans | Deletion of HOG1 increases sensitivity to the peptide. nih.gov |
| Confocal Microscopy | MtDef4, MtDef5 (Plant Defensins) | Neurospora crassa, Fusarium graminearum | Real-time visualization of internalization and different subcellular localizations. jove.com |
Genetic Manipulation and Mutagenesis Strategies (e.g., site-directed mutagenesis, directed evolution)
Genetic engineering techniques are powerful tools for modifying antifungal proteins to enhance their activity, alter their specificity, or to probe the function of specific amino acid residues.
Site-Directed Mutagenesis: This technique allows for the specific alteration of amino acids in a protein. It has been used to identify residues crucial for the function of AFPs. For example, site-specific mutations were introduced into the dimeric insecticidal lectin ASAL, converting it into a stable monomeric protein with potent antifungal activity. plos.org In another study, site-directed mutagenesis of the Ssa2 protein in C. albicans was used to investigate its interaction with histatin 5. nih.gov This approach can also be used to create variants with improved properties, as demonstrated by the creation of fusaricidin analogs with potentially increased antifungal activity through mutations in the synthetase enzymes. asm.org
Directed Evolution: This strategy mimics natural selection in the laboratory to evolve proteins with desired properties. It involves creating a large library of protein variants and screening them for improved function. Directed evolution has been applied to engineer antimicrobial peptides (AMPs) with enhanced antifungal activity. nih.gov An evolution-based strategy was used to improve the antifungal activity of a nematode defensin, Cremycin-5. nih.govx-mol.netresearchgate.net By comparing its sequence to inactive paralogs, researchers identified key sites for mutagenesis, leading to a mutant with significantly enhanced activity. nih.govx-mol.netresearchgate.net
Table 3: Genetic Manipulation Strategies for Antifungal Proteins
| Strategy | Protein/Peptide | Modification | Outcome |
|---|---|---|---|
| Site-Directed Mutagenesis | Allium sativum leaf agglutinin (ASAL) | Introduction of a β-turn to create a monomer. | Conversion from an insecticidal lectin to a protein with strong antifungal activity. plos.org |
| Site-Directed Mutagenesis | Ssa2p | Alanine (B10760859) substitutions in Histatin 5 binding regions. | Investigation of protein-peptide interaction sites. nih.gov |
| Directed Evolution | Cremycin-5 (Nematode Defensin) | Saturation mutagenesis at an "Enhanceable Activity-Modulating Site". | Creation of mutants with remarkably enhanced antifungal activity. nih.govx-mol.netresearchgate.net |
Q & A
Q. How is the antifungal efficacy of Antifungal Protein 5 quantified in vitro?
Antifungal efficacy is typically measured using minimum inhibitory concentration (MIC) assays and disc diffusion methods . MIC values determine the lowest concentration of the protein required to inhibit fungal growth (e.g., MIC values of 12.5–24.4 µg/mL against Candida spp. and Aspergillus fumigatus in broth microdilution assays) . Disc diffusion quantifies inhibition zones (e.g., 11–22 mm zones for C. albicans and A. fumigatus), with larger zones indicating stronger activity . For reproducibility, follow Clinical & Laboratory Standards Institute (CLSI) guidelines to standardize inoculum preparation and incubation conditions .
Q. What in vitro models validate the antifungal activity of this compound against pathogenic fungi?
Common models include:
- Time-kill assays : Assess dynamic fungicidal effects over 24–48 hours.
- Hyphal inhibition assays : Quantify suppression of filamentation in C. albicans using microscopy .
- Biofilm disruption assays : Measure reduction in biomass (via crystal violet staining) or metabolic activity (via XTT assay) in fungal biofilms .
- Synergism studies : Combine this compound with conventional antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration indices (FICI) .
Q. How are structural features of this compound characterized?
Use SDS-PAGE for molecular weight determination (e.g., 16 kDa and 67 kDa bands in Atlantia monophylla protein fractions) and LC-MS/MS for peptide sequencing . Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy resolve secondary structures (e.g., α-helices, β-sheets) and disulfide bond arrangements critical for stability and function .
Advanced Research Questions
Q. How do computational tools aid in rational design of this compound variants?
Tools like multi-point mutation analysis (e.g., in silico substitution at positions 6–7 in peptide sequences) predict activity changes using quantitative structure-activity relationship (QSAR) models . Platforms like Antifungipept integrate machine learning to optimize peptide sequences for enhanced MIC values (e.g., improving MIC from 21.8 µM to 5.87 µM against C. krusei) . Validate predictions with molecular docking against fungal targets (e.g., ThrRS or elongation factor 3) to assess binding affinities .
Q. What metabolomic factors enhance the production or activity of this compound?
Carbon sources like fructose (5–10 mmol/L) upregulate biosynthesis pathways in Penicillium citrinum, increasing biomass and antifungal activity via TCA cycle activation . Nutrient-limited conditions (e.g., low nitrogen) may also induce stress-responsive secondary metabolite production . Use untargeted metabolomics (GC-MS or LC-MS) to identify key metabolites (e.g., ROS inducers) linked to antifungal effects .
Q. How can structural genomics resolve mechanisms of antifungal action?
Cryo-EM and X-ray crystallography map interactions between this compound and fungal cell components. For example, the NCR044 peptide targets the nucleolus in Botrytis cinerea, disrupting ribosomal assembly . Site-directed mutagenesis validates functional residues (e.g., disulfide bonds in drosomycin critical for antifungal activity) .
Q. What strategies address antifungal resistance to this compound?
- Synergistic combinations : Pair with sordarins (eEF2 inhibitors) or polyenes to target multiple pathways .
- ROS induction : Derivatives like BN-3b disrupt fungal membranes via endogenous ROS accumulation (MIC = 12.5 µg/mL against A. fumigatus) .
- Resistance monitoring : Track MIC shifts in clinical isolates using CLSI breakpoints (e.g., fluconazole-resistant C. krusei requires MIC >64 µg/mL) .
Data Analysis & Validation
Q. How are in vitro-in vivo correlations established for this compound?
- Animal models : In murine candidiasis, measure survival rates and fungal burden reduction (e.g., BN-3b decreased C. albicans CFUs by 90% in kidneys) .
- Pharmacokinetic studies : Use LC-MS to quantify protein stability in serum and tissue penetration .
- Transcriptomics : Compare fungal gene expression (e.g., oxidative stress genes) pre/post-treatment .
Q. What statistical frameworks interpret antifungal susceptibility data?
Apply ANOVA for dose-response comparisons (e.g., IC50 values across mutants) and regression models to correlate structural features (e.g., charge, hydrophobicity) with MIC values . Use CLSI interpretive criteria (e.g., susceptible: MIC ≤8 µg/mL; resistant: MIC ≥64 µg/mL) for clinical relevance .
Tables
Table 1. Example MIC Values of this compound Against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | Method | Reference |
|---|---|---|---|
| Candida albicans | 125 | Broth microdilution | |
| C. krusei | 7.13 | QSAR prediction | |
| Aspergillus fumigatus | 12.5 | LC-MS/MS validation | |
| Botrytis cinerea | 5.0 | In planta assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
